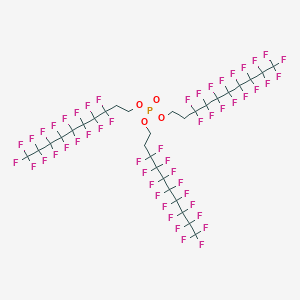

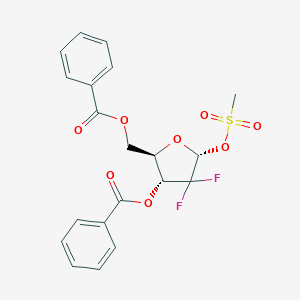

Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate, commonly referred to as Tris-PF, is a synthetic phospholipid that is widely used in the scientific community for a variety of applications. It is a colorless, odorless, and water-soluble compound that is stable over a wide range of pH and temperatures. Tris-PF has been used in a variety of research applications, including cell culture, drug delivery, and medical imaging.

科学的研究の応用

High Voltage Stability and Safety in Lithium-Ion Batteries

Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate and similar phosphorus-containing molecules have been studied for their potential to improve high voltage stability and safety in lithium-ion batteries. These compounds, when used as electrolyte additives, showed enhancement in cycling performance and reduction in flammability of the electrolyte, contributing to the development of safer and more efficient batteries (Aspern et al., 2017).

Bioremediation of Environmental Pollutants

Certain phosphorus flame retardants, closely related to this compound, have been identified as emerging environmental pollutants. Research has identified bacterial strains capable of degrading these compounds, highlighting their potential use in bioremediation efforts to clean environments contaminated with such pollutants (Takahashi et al., 2010).

Metabolism and Toxicology Studies

Studies have been conducted to understand the metabolism and potential toxicology of phosphate flame retardants and plasticizers, which include compounds structurally similar to this compound. These studies are essential to determine the bioavailability and toxicity of such compounds in humans, contributing to safety assessments and regulatory decisions (Van den Eede et al., 2013).

作用機序

Target of Action

As a surfactant, it is likely to interact with a variety of biological membranes and proteins .

Mode of Action

As a surfactant, it may alter the properties of biological membranes, potentially affecting their function .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tris[2-(perfluorooctyl)ethyl] Phosphate is limited. As a surfactant, it is likely to be widely distributed in the body and may be metabolized and excreted through various routes .

Result of Action

As a surfactant, it may have a range of effects on cell membranes and protein function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tris[2-(perfluorooctyl)ethyl] Phosphate. Factors such as temperature, pH, and the presence of other substances can affect its behavior .

特性

IUPAC Name |

tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H12F51O4P/c31-7(32,10(37,38)13(43,44)16(49,50)19(55,56)22(61,62)25(67,68)28(73,74)75)1-4-83-86(82,84-5-2-8(33,34)11(39,40)14(45,46)17(51,52)20(57,58)23(63,64)26(69,70)29(76,77)78)85-6-3-9(35,36)12(41,42)15(47,48)18(53,54)21(59,60)24(65,66)27(71,72)30(79,80)81/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAHZPPAFSQPGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OP(OCH2CH2C8F17)3, C30H12F51O4P |

Source

|

| Record name | 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-, 1,1',1''-phosphate | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599058 |

Source

|

| Record name | Tris[2-(perfluorooctyl)ethyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1436.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149790-22-7 |

Source

|

| Record name | Tris[2-(perfluorooctyl)ethyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)

![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)